Lipophilicity (logP) Comparison: Target Compound vs. Unsubstituted Pyrazolo[1,5-a]pyrimidine-5-carboxylic Acid Core
The target compound exhibits a measured logP of 4.392 [1], reflecting the substantial lipophilicity contributed by the tert-butyl (C7), methyl (C2), and phenyl (C3) substituents. In contrast, the unsubstituted pyrazolo[1,5-a]pyrimidine-5-carboxylic acid core (CAS 1086375-50-9) has a measured logP of 0.4275 . This represents a logP difference of 3.96 log units—approximately a 9,100-fold difference in octanol-water partition coefficient—meaning the target compound is profoundly more lipophilic. For comparison, the close analog 7-tert-butyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine, which replaces the 5-carboxylic acid with a methyl group, has a logP of 5.18 , confirming that the carboxylic acid moiety provides a logP-lowering effect of approximately 0.79 units relative to the fully non-polar analog.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = 4.392 |
| Comparator Or Baseline | Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid (CAS 1086375-50-9): logP = 0.4275; 7-tert-butyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine (CAS 722462-52-4): logP = 5.18 |
| Quantified Difference | ΔlogP = +3.96 vs. unsubstituted core; ΔlogP = −0.79 vs. non-acid 5-methyl analog |
| Conditions | Experimental logP values from ChemBase (REFS-1), Chemsrc (REFS-2), and Hit2Lead (REFS-3). |
Why This Matters
The intermediate logP (4.39) positions this compound in a therapeutically relevant lipophilicity range for CNS drug discovery (typically logP 2–5), offering a distinct advantage over the near-zero logP of the unsubstituted core that would lack membrane permeability, while avoiding the excessive lipophilicity (logP 5.18) of the non-acid analog that may promote promiscuous binding and poor solubility.
- [1] ChemBase. 7-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid. Substance ID: 518937. logP: 4.392. Available at: http://www.chembase.cn/substance-518937.html (Accessed 2026-05-03). View Source
